Enhanced Hydrogen-Bond Donor Capacity vs. 4-Methyl Analog
The target compound possesses a primary amine (aminomethyl) substituent, offering one hydrogen bond donor (HBD) compared to zero HBD for the 4-methyl analog (2-chloropyridin-3-yl)(4-methylpiperidin-1-yl)methanone [1]. The computed XLogP3-AA value is also lower (1.1 vs. ~2.1 for the des-amino methyl analog), indicating a 1.0 log unit decrease in lipophilicity [1]. This difference in HBD count and lipophilicity directly impacts aqueous solubility and membrane permeability, key parameters for successful lead optimization.
| Evidence Dimension | Hydrogen Bond Donors (HBD) and XLogP3-AA |
|---|---|
| Target Compound Data | HBD = 1, XLogP3-AA = 1.1 |
| Comparator Or Baseline | (2-Chloropyridin-3-yl)(4-methylpiperidin-1-yl)methanone: HBD = 0, XLogP3-AA ~2.1 |
| Quantified Difference | +1 HBD, ΔXLogP3-AA = -1.0 |
| Conditions | Computed properties from PubChem and ChemSpider predictions |
Why This Matters
Procuring the wrong analog without the HBD donor would drastically alter lipophilicity and compromise the solubility-permeability balance in lead series, potentially causing early attrition.
- [1] PubChem. (2026). Compound Summary for CID 21221057: (4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone. National Center for Biotechnology Information. Retrieved May 10, 2026. View Source
